4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid
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Overview
Description
4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO5. This compound is characterized by the presence of a bromine atom, an ethoxy group, and an amino-oxoethoxy group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-ethoxybenzoic acid followed by the introduction of the amino-oxoethoxy group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amino-oxoethoxy group can be introduced through a nucleophilic substitution reaction using ethyl chloroformate and ammonia under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino-oxoethoxy groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the bromine and ethoxy groups, making it less reactive in certain substitution reactions.
3-Bromo-5-ethoxybenzoic acid: Lacks the amino-oxoethoxy group, affecting its biological activity and chemical reactivity.
4-(2-Amino-2-oxoethoxy)-3-bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity
Uniqueness
4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and ethoxy groups, along with the amino-oxoethoxy moiety, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHDQSZZCJPABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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